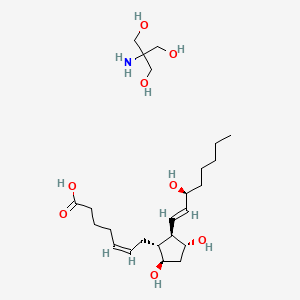
前列腺素 F2β 氨丁三醇盐
描述
Prostaglandin F2beta tromethamine salt is a derivative of Prostaglandin F2beta, a biologically active lipid compound. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals. Prostaglandin F2beta tromethamine salt is known for its increased water solubility compared to its parent compound .
科学研究应用
Prostaglandin F2beta tromethamine salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying prostaglandin analogs.
Biology: The compound is used to study the physiological effects of prostaglandins on various biological systems.
作用机制
Target of Action
Prostaglandin F2beta tromethamine salt, also known as Dinoprost tromethamine, primarily targets the prostaglandin F2-alpha receptor (FP receptor) . This receptor is a part of the G protein-coupled receptor family and is highly expressed in smooth muscle, uterine myometrium, and the eye . It plays a crucial role in various physiological processes, including cardiovascular homeostasis, body temperature control, female reproduction, and inflammation .
Mode of Action
The compound interacts with its target, the FP receptor, to induce a series of physiological responses. It acts as an agonist for the FP receptor, stimulating myometrial activity, relaxing the cervix, inhibiting steroidogenesis by corpora lutea, and potentially lysing corpora lutea . The interaction between the compound and the FP receptor also mediates the complex regulation of various physiological functions .
Biochemical Pathways
Prostaglandin F2beta tromethamine salt is involved in the prostaglandin synthesis pathway. Prostaglandins are metabolic products of arachidonates that regulate various physiological functions through interacting and activating different prostaglandin receptors . The compound’s interaction with the FP receptor activates different subtypes of G proteins, mediating the complex regulation of physiological functions .
Pharmacokinetics
It’s known that the compound’s solubility and clearance rate can affect its bioavailability .
Result of Action
The activation of the FP receptor by Prostaglandin F2beta tromethamine salt leads to several pharmacological effects on the female reproductive system. These include stimulation of myometrial activity, relaxation of the cervix, inhibition of steroidogenesis by corpora lutea, and potential lysis of corpora lutea . These effects make the compound clinically useful in treating conditions like postpartum hemorrhage .
Action Environment
The action, efficacy, and stability of Prostaglandin F2beta tromethamine salt can be influenced by various environmental factors. It’s worth noting that the expression profiles and tissue distribution of the FP receptor, the compound’s primary target, can influence its action .
生化分析
Biochemical Properties
Prostaglandin F2beta tromethamine salt interacts with various enzymes and proteins. It is known to bind to the Prostaglandin F2-alpha receptor (FP receptor), which is a G-protein coupled receptor . This interaction triggers a cascade of biochemical reactions that regulate various physiological processes .
Cellular Effects
Prostaglandin F2beta tromethamine salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to regulate the contraction and relaxation of smooth muscle tissue .
Molecular Mechanism
The molecular mechanism of action of Prostaglandin F2beta tromethamine salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the FP receptor, leading to the activation of different subtypes of G protein .
Metabolic Pathways
Prostaglandin F2beta tromethamine salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Prostaglandin F2beta tromethamine salt involves the synthesis of Prostaglandin F2beta followed by its conversion to the tromethamine salt form. The synthetic route typically involves the alkylation of alkenones with Grignard reagents in aprotic solvents in the presence of chiral auxiliaries . The methyl ester epimer is isolated by gravity silica gel chromatography, and salt formation is performed using solid tromethamine base .
Industrial Production Methods
Industrial production methods for Prostaglandin F2beta tromethamine salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions for higher yield and purity. The use of continuous flow systems and advanced purification techniques ensures the efficient production of the compound .
化学反应分析
Types of Reactions
Prostaglandin F2beta tromethamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .
相似化合物的比较
Prostaglandin F2beta tromethamine salt is unique due to its increased water solubility and specific receptor selectivity. Similar compounds include:
Prostaglandin F2alpha: Another prostaglandin with similar physiological effects but different receptor selectivity.
Carboprost tromethamine: A tromethamine salt form of 15-methyl Prostaglandin F2alpha, commonly used to treat postpartum hemorrhage.
Latanoprost: A prostaglandin analog used to treat glaucoma, with different solubility and pharmacokinetic properties.
These compounds share structural similarities but differ in their specific applications, receptor selectivity, and pharmacological properties .
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18+,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXEHDCSOYNKY-ILQMKDCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)

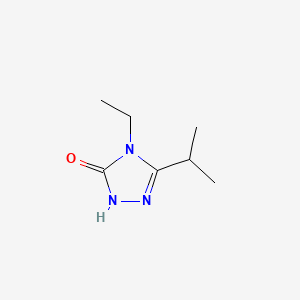
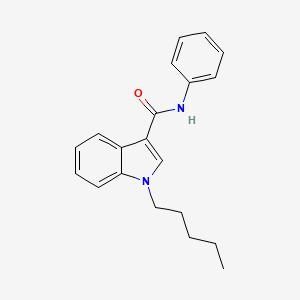
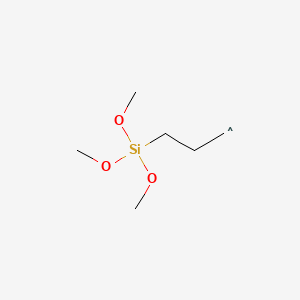
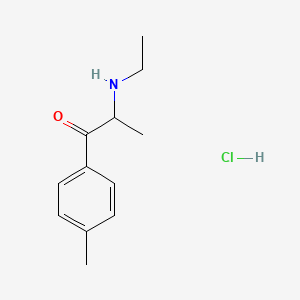

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)

